Physicochemical Differentiation: Melting Point and LogP vs. Unsubstituted Analog
2-Chloroethyl 4-chlorophenyl sulfone exhibits a significantly higher melting point (96 °C) [1] and increased lipophilicity (LogP: 3.43) [2] compared to its unsubstituted analog, 2-chloroethyl phenyl sulfone (melting point: 53–56 °C; LogP: 1.90) . This difference arises from the electron-withdrawing and polarizable nature of the para-chloro substituent, which enhances intermolecular interactions and alters partition behavior.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 96 °C |
| Comparator Or Baseline | 2-Chloroethyl phenyl sulfone (CAS 938-09-0): 53–56 °C |
| Quantified Difference | 40–43 °C higher melting point |
| Conditions | Solid state, ambient pressure |
Why This Matters
Higher melting point indicates greater thermal stability and ease of handling, reducing degradation during storage and ensuring consistent purity in long-term experimental use.
- [1] ChemSrc. 2-氯乙基4-氯苯砜. CAS 16191-84-7. Accessed 2024. View Source
- [2] ChemSrc. 2-氯乙基4-氯苯砜. LogP Data. CAS 16191-84-7. Accessed 2024. View Source
